molecular formula C6H4S2 B052689 Thieno[3,2-b]thiophene CAS No. 251-41-2

Thieno[3,2-b]thiophene

Cat. No.: B052689
CAS No.: 251-41-2
M. Wt: 140.2 g/mol
InChI Key: VJYJJHQEVLEOFL-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene (TT) is a fused bicyclic heteroaromatic compound composed of two thiophene rings sharing a common C–C bond. Its structure features a planar π-conjugated system, making it a promising building block for organic semiconductors, optoelectronic materials, and bioactive molecules . TT derivatives are synthesized via cyclization, Suzuki coupling, or nucleophilic aromatic substitution, often achieving high yields (e.g., 98% for unsubstituted TT via direct synthesis) . Key structural characteristics include distinct NMR signals: aliphatic singlets (e.g., 2.97 ppm for N(CH₃)₂ groups) and aromatic doublets (6.78–8.32 ppm) . TT’s electron-rich nature and extended conjugation enhance charge transport in polymers, as evidenced by its application in organic photovoltaics (OPVs) with power conversion efficiencies (PCE) exceeding 5% .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thieno[3,2-b]thiophene can be synthesized through several methods. One common approach involves the cyclization of substituted thiophenes. For instance, the reaction of 2-thienylmagnesium bromide with carbon disulfide, followed by cyclization, yields this compound . Another method involves the catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at 550°C .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis methods. One such method includes the catalytic vapor-phase reaction mentioned above, which is efficient for producing significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Semiconductors

Thieno[3,2-b]thiophene is primarily recognized for its role as a building block in organic semiconductors. Its derivatives have been extensively studied for their potential in thin-film transistors (TFTs) and organic field-effect transistors (OFETs).

Thin-Film Transistors (TFTs)

Research has demonstrated that TBT derivatives exhibit promising characteristics for p-type semiconductor applications. For instance, a study synthesized several TBT derivatives which were characterized using various techniques such as MALDI TOF mass spectroscopy and UV-vis absorption spectroscopy. These compounds displayed good thermal stability and suitable charge transport properties, making them ideal candidates for TFT applications .

Table 1: Performance Metrics of TBT Derivatives in TFT Applications

CompoundMobility (cm²/V·s)On/Off RatioStability
TBT Derivative 10.510^4High
TBT Derivative 20.610^5Moderate
TBT Derivative 30.410^3High

Organic Field-Effect Transistors (OFETs)

In OFETs, TBT has been incorporated into various oligomers to enhance device performance. A notable study reported on the synthesis of soluble TBT oligomers that demonstrated high charge carrier mobility and excellent solubility, facilitating easier processing into devices . The incorporation of TBT into these structures allowed for improved interchain π-π interactions, which are crucial for efficient charge transport.

Sensors

This compound has also found applications in sensor technology, particularly in organic electrochemical sensors (OES). Its ability to form stable films on electrodes enhances the sensitivity and selectivity of sensors.

Organic Electrochemical Sensors

Recent advancements have shown that TBT-based materials can be used in the development of electrochemical sensors for biomolecules and environmental monitoring. The conductive properties of TBT facilitate electron transfer processes essential for sensor functionality .

Table 2: Performance of TBT-Based Sensors

Sensor TypeDetection LimitResponse TimeApplication Area
Glucose Sensor0.1 mMFastMedical diagnostics
Environmental Sensor0.05 ppmModerateAir quality monitoring

Energy Devices

The unique properties of this compound make it suitable for various energy-related applications, including organic photovoltaics (OPVs) and supercapacitors.

Organic Photovoltaics (OPVs)

TBT has been utilized as an electron donor material in OPV systems due to its favorable energy levels and light absorption characteristics. Research indicates that devices incorporating TBT can achieve high power conversion efficiencies compared to traditional materials .

Supercapacitors

In supercapacitor applications, TBT-based materials have demonstrated excellent electrochemical performance due to their high surface area and conductivity. Studies have shown that incorporating TBT into electrode materials significantly enhances charge storage capacity and cycling stability .

Case Studies

Several case studies highlight the practical applications of this compound:

  • A study by Isci et al. explored the use of TBT derivatives in OLEDs, demonstrating their efficiency in light emission and potential for display technologies.
  • Research conducted by Gunturkun et al. focused on memory devices utilizing TBT-based materials, showcasing their capability to retain information effectively over time.

Mechanism of Action

Thieno[3,2-b]thiophene can be compared with other similar compounds, such as:

  • Thieno[2,3-b]thiophene
  • Thieno[3,4-b]thiophene
  • Dithieno[3,2-b:2’,3’-d]thiophene

Uniqueness: this compound is unique due to its specific ring fusion pattern, which influences its electronic properties and reactivity. Compared to its isomers, this compound exhibits distinct photophysical and electrochemical characteristics, making it particularly valuable in organic electronics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-b]thiophene is one of four structural isomers of fused dithienothiophenes. Its properties are critically influenced by the orientation of the fused thiophene rings and substituent placement. Below is a detailed comparison with analogous compounds:

Structural and Electronic Properties

Compound Structural Features Bandgap (eV) Absorption λₘₐₓ (nm) Hole Mobility (cm²/V·s) Key Applications
This compound Fused at positions 3 and 2 of adjacent thiophenes 1.8–2.2 450–550 0.05–0.15 OPVs, OLEDs, chemosensors
Thieno[2,3-b]thiophene Fused at positions 2 and 3 2.0–2.4 420–500 0.01–0.08 Bioactive molecules, liquid crystals
Selenopheno[3,2-b]thiophene S replaced with Se in fused rings 1.6–1.9 480–600 0.12–0.20 Fluoride sensors, charge-transfer polymers
Dithieno[3,2-b:2',3'-d]thiophene Two TT units fused linearly 1.5–1.7 550–650 0.15–0.25 High-performance OPVs

Key Findings :

  • This compound exhibits intermediate bandgap and mobility compared to selenium analogs (lower bandgap) and thieno[2,3-b]thiophene (higher bandgap) .
  • Selenopheno[3,2-b]thiophene outperforms TT in charge-transfer efficiency due to selenium’s polarizability, enabling red-shifted absorption and longer emission wavelengths .
  • Dithieno[3,2-b:2',3'-d]thiophene (extended TT dimer) shows superior photovoltaic performance but lower synthetic yields (51% vs. 98% for TT) .

Key Findings :

  • TT derivatives like 3-(2-octyldodecyl)this compound are synthesized via cobalt-catalyzed alkylation, enabling solubility for solution-processed OPVs .
  • Thieno[2,3-b]thiophene derivatives are more versatile in forming bis-heterocycles (e.g., pyrimidines) for anticancer and antioxidant applications .

Application-Specific Performance

  • Organic Photovoltaics :
    • TT-based polymers (e.g., P(BDTT-ttPPD)) achieve PCEs of 5.34% due to enhanced crystallinity and hole mobility .
    • Replacing thiophene with TT in diketopyrrolopyrrole (DPP) polymers increases absorption coefficients by 30% .
  • OLEDs :
    • D–π–A systems with TT spacers (e.g., triphenylamine–TT–dimesitylboron) exhibit broad emission (λₑₘ = 580–620 nm) and high quantum efficiency (Φ = 0.65) .

Biological Activity

Thieno[3,2-b]thiophene is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its unique fused thiophene rings, which contribute to its electronic properties and biological activity. The compound can be synthesized through various methods, including cyclization reactions involving thiophene derivatives. Recent advancements in synthetic methodologies have improved the efficiency and yield of this compound derivatives, facilitating further exploration of their biological properties.

Biological Activities

This compound exhibits a wide range of biological activities, which can be categorized as follows:

  • Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of this compound derivatives against various bacterial and fungal strains. For instance, compounds derived from this compound have shown effectiveness against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
  • Antitumor Activity : this compound and its derivatives have been investigated for their antitumor effects. Research indicates that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuroactive Properties : Some this compound derivatives have shown promise in modulating neurotransmitter systems. They are being studied for their potential to treat neurological disorders such as Parkinson's disease and senile dementia by acting on specific receptors like the 5-HT5A receptor .
  • Anti-inflammatory Effects : The anti-inflammatory properties of this compound compounds have been reported in various studies. These compounds may inhibit inflammatory pathways and cytokine production, suggesting their utility in treating inflammatory diseases .

1. Antimicrobial Activity Study

A recent study synthesized several this compound derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The most active compound showed an inhibition zone diameter comparable to that of standard antibiotics .

2. Antitumor Activity Evaluation

In a comparative study on the antitumor effects of this compound derivatives on human cancer cell lines, one derivative demonstrated significant cytotoxicity with an IC50 value lower than that of established chemotherapeutics. Mechanistic studies revealed that this compound induced apoptosis via the mitochondrial pathway .

Pharmacological Profiles

The pharmacological profiles of this compound derivatives are summarized in the following table:

Biological Activity Mechanism Reference
AntimicrobialInhibition of cell wall synthesis
AntitumorInduction of apoptosis and cell cycle arrest
NeuroactiveModulation of serotonin receptors
Anti-inflammatoryInhibition of cytokine production

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing thieno[3,2-b]thiophene derivatives, and how do reaction conditions influence product purity?

  • Methodology : this compound derivatives are synthesized via iodine-promoted cyclization of o-bis(methylthio)stilbene precursors (yielding fused systems like DNTT) or palladium-catalyzed direct arylation . For example, phosphine-free Pd catalysis with aryl bromides enables site-selective functionalization at C-3, C-5, or C-6 positions, achieving up to 25% yield for tetraarylated derivatives . Reaction conditions (e.g., catalyst loading, substituent electronic effects) critically influence regioselectivity and purity, necessitating optimization via NMR and X-ray crystallography .

Q. How does isomer selection (e.g., this compound vs. other isomers) impact electronic properties in semiconductor design?

  • Methodology : this compound is preferred over isomers (e.g., thieno[3,4-b]thiophene) due to its planar structure, extended π-conjugation, and strong intermolecular S–S interactions, which enhance charge transport . Computational studies (e.g., HOMO/LUMO analysis) and UV-Vis spectroscopy confirm its superior electron-donating ability and coplanarity, making it ideal for p-type semiconductors .

Q. What characterization techniques are essential for verifying the structure and electronic properties of this compound-based materials?

  • Methodology : Combined use of NMR (for substituent positioning), X-ray crystallography (for molecular packing analysis), and AFM (for thin-film morphology) is critical . For electronic properties, cyclic voltammetry determines HOMO/LUMO levels, while field-effect transistor (FET) measurements quantify charge carrier mobility (e.g., DNTT achieves ~2 cm²/V·s) .

Advanced Research Questions

Q. How can site-selective palladium-catalyzed arylation be optimized to achieve predictable regiochemistry in this compound derivatives?

  • Methodology : Regioselectivity depends on substituent electronic effects. Electron-withdrawing groups (EWGs) at the 2-position direct arylation to C-3, followed by C-5 and C-6 . Sequential reactions with aryl bromides (1.1 equiv.) under low catalyst loading (2 mol% Pd) enable controlled functionalization, validated by NMR and single-crystal XRD .

Q. What methodological approaches resolve contradictions in charge carrier mobility measurements for this compound-based OFETs?

  • Methodology : Discrepancies arise from film morphology variations (e.g., solution-processed vs. sublimed films). Use grazing-incidence XRD (GI-XRD) to correlate crystallinity with mobility . For example, sublimed DNTT films exhibit higher mobility (2 cm²/V·s) due to improved π-π stacking, whereas solution-processed films require additive engineering (e.g., solvent annealing) to reduce defects .

Q. How do structural modifications (e.g., alkylsilyl side chains) enhance photovoltaic performance in this compound-based polymers?

  • Methodology : Introducing alkylsilyl substituents improves solubility and film morphology, reducing phase separation in bulk heterojunction solar cells . Systematic comparison of oligomers (e.g., 3TTIC vs. 5TTIC) via UV-Vis-NIR and EQE spectra reveals that 3TTIC optimizes exciton dissociation, achieving higher PCE (9.2%) due to balanced charge transport .

Q. What computational strategies predict the optoelectronic properties of this compound-based sensitizers?

  • Methodology : Density functional theory (DFT) and time-dependent DFT (TD-DFT) model HOMO/LUMO distributions and charge-transfer transitions. For example, this compound-linked carbazole sensitizers show localized HOMO on the donor unit and LUMO on the acceptor, enabling tunable bandgaps via π-spacer modification .

Q. How does the incorporation of this compound into metallo-supramolecular polymers improve electrochromic performance?

  • Methodology : Iron(II)-based polymers with this compound ligands exhibit enhanced redox activity and optical contrast (>50% at 600 nm) due to sulfur-mediated charge delocalization. Cyclic voltammetry and spectroelectrochemical analysis confirm stable switching (>1,000 cycles) .

Q. Data Highlights

  • Synthesis : Tetraarylation of this compound achieves 25% yield under Pd catalysis .
  • Mobility : Sublimed DNTT films show mobility of 2 cm²/V·s .
  • Photovoltaics : 3TTIC-based acceptors reach PCE of 9.2% .

Properties

IUPAC Name

thieno[3,2-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4S2/c1-3-7-6-2-4-8-5(1)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYJJHQEVLEOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94479-77-3
Record name Thieno[3,2-b]thiophene, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94479-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80179783
Record name Thieno(3,2-b)thiophene
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Molecular Weight

140.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251-41-2
Record name Thieno(3,2-b)thiophene
Source ChemIDplus
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Record name Thieno(3,2-b)thiophene
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URL https://comptox.epa.gov/dashboard/DTXSID80179783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[3,2-b]thiophene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Thieno[3,2-b]thiophene
Thieno[3,2-b]thiophene
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Thieno[3,2-b]thiophene
Thieno[3,2-b]thiophene

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